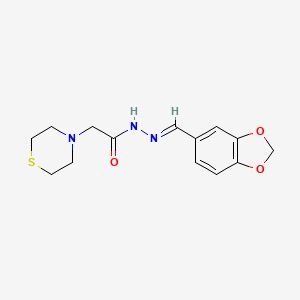
N-(3,4-difluorophenyl)-1-(3-phenoxypropanoyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-(3-phenoxypropanoyl)-3-piperidinamine, commonly known as DFP-10825, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood, but it is believed to modulate the activity of sigma-1 receptor. Sigma-1 receptor is a chaperone protein that plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has been shown to enhance the activity of sigma-1 receptor and has potential therapeutic applications in various neurodegenerative disorders.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects, especially in the field of neuroscience. It has been shown to enhance the activity of sigma-1 receptor, which plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has also been shown to have potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments, including its high affinity for sigma-1 receptor, which makes it a potent modulator of sigma-1 receptor activity. It has also been shown to have potential therapeutic applications in various neurodegenerative disorders, making it a promising compound for further research. However, one of the limitations of DFP-10825 is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on DFP-10825. One of the potential future directions is to investigate its potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Another potential future direction is to investigate its potential as a modulator of sigma-1 receptor activity in other cellular processes such as calcium signaling, oxidative stress, and protein folding. Additionally, further research is needed to improve the solubility and bioavailability of DFP-10825, which can enhance its potential therapeutic applications.
Métodos De Síntesis
The synthesis of DFP-10825 involves several steps, including the reaction of 3,4-difluoroaniline with 3-phenoxypropanoic acid to form an intermediate product. This intermediate product is then reacted with piperidine to form the final product, DFP-10825. The purity and yield of the final product can be improved by using different purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential therapeutic applications, especially in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, oxidative stress, and protein folding. DFP-10825 has been shown to modulate the activity of sigma-1 receptor and has potential therapeutic applications in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-18-9-8-15(13-19(18)22)23-16-5-4-11-24(14-16)20(25)10-12-26-17-6-2-1-3-7-17/h1-3,6-9,13,16,23H,4-5,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJUZGEGAVGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclobutylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6022534.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B6022541.png)
![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B6022557.png)
![1-(4-chlorophenyl)-N-[(1-cyclohexyl-3-piperidinyl)methyl]cyclopropanecarboxamide](/img/structure/B6022567.png)
![[3-(3-chlorobenzyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-piperidinyl]methanol](/img/structure/B6022582.png)
![[1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6022588.png)
![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6022597.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022625.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)
![2-[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6022650.png)